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Compound of Interest

Compound Name: 4-Chlorocinnoline

Cat. No.: B183215

Disclaimer: Initial searches for "4-Chlorocinnoline” did not yield specific results. The following
guide is based on the closely related and more extensively documented compound, 4-
Chloroquinoline, which is likely the intended subject of the query.

This technical guide provides a comprehensive overview of 4-Chloroquinoline, including its
chemical properties, synthesis, reactivity, and biological significance. The information is
intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Chloroquinoline is a halogenated derivative of quinoline and serves as a crucial intermediate
in the synthesis of various biologically active compounds.[1][2] Its fundamental properties are
summarized below.

Table 1: Physical and Chemical Properties of 4-Chloroquinoline
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Property Value Source(s)

CAS Number 611-35-8 [3114]

Molecular Formula CoHeCIN [3114]

Molecular Weight 163.60 g/mol [31[4]
Clear dark yellow liquid or solid

Appearance powder, dependent on ambient  [4][5][6]
conditions.

Melting Point 28-31 °C (lit.), 34.5 °C [1][4][6]

Boiling Point 260-261 °C (lit.) [1][6]

Density 1.25 g/mL at 20 °C (lit.) [1]
Partly soluble in water.

B Generally soluble in organic

Solubility ) [L11051[7]
solvents like DMSO and
ethanol.

Amax 316 nm (in aqueous ethanol) [1][6]

Table 2: Spectroscopic Data for 4-Chloroquinoline

Spectrum Type Key Data/Notes Source(s)

1H NMR Spectra available in CDCls. [41[8]

13C NMR Data available. [4]
Spectra available (FTIR, ATR-

IR (Infrared) [41191[10]
IR, Vapor Phase).

Mass Spectrometry GC-MS data available. [4]

UV/Visible Spectrum data is available. [B][9][11]

Synthesis of 4-Chloroquinoline
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4-Chloroquinoline can be synthesized through various methods. One common approach is the
Gould-Jacobs reaction, which involves the condensation of an aniline with an
alkoxymethylenemalonate followed by cyclization and subsequent chlorination.

A general workflow for the synthesis of 4-chloroquinoline derivatives is depicted below.
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Caption: Generalized workflow for the synthesis of 4-chloroquinoline derivatives.
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Chemical Reactivity and Applications

4-Chloroquinoline is a versatile intermediate in organic synthesis, primarily used in the
preparation of pharmaceuticals.[1][2] The chlorine atom at the 4-position is susceptible to
nucleophilic substitution, making it a key precursor for a wide range of 4-substituted quinoline
derivatives.[12]

Key Applications:

» Antimalarial Drugs: It is a fundamental building block for several antimalarial drugs, including
chloroquine and hydroxychloroquine.[13]

» Anticancer Agents: Derivatives of 4-chloroquinoline have shown potential as anticancer
agents by inhibiting tubulin polymerization.[7]

» Antibacterial Agents: Certain 4-aminoquinoline derivatives exhibit antibacterial activity,
including against MRSA.[13]

e Anti-HBV Agents: Some 4-aryl-6-chloro-quinoline derivatives have been identified as novel
non-nucleoside anti-hepatitis B virus (HBV) agents.[14]

» Kinase Inhibitors: Chlorinated quinoline carboxylic acids are utilized in the development of
kinase inhibitors.[15]

Biological Activity and Mechanism of Action

The biological activities of 4-chloroquinoline derivatives are diverse. The well-known
antimalarial drug chloroquine, a 4-aminoquinoline, is thought to exert its effect by accumulating
in the parasite's food vacuole and interfering with the polymerization of heme into hemozoin,
which is toxic to the parasite.[16] The presence of the chlorine atom on the quinoline ring
appears to be important for the uptake of the drug by the parasite.[17]

More broadly, 4-aminoquinolines have been investigated for their immunomodulatory, anti-
inflammatory, and anti-thrombotic properties.[18]

The logical relationship for the proposed antimalarial mechanism of action of 4-aminoquinoline
derivatives is illustrated below.
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Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.

Experimental Protocols

Detailed methodologies for key experiments involving 4-chloroquinoline and its derivatives are

crucial for reproducible research.
5.1. Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This protocol describes the chlorination of a 4-hydroxyquinoline intermediate.

o Materials: 4-hydroxyquinoline, phosphorus oxychloride (POCIs), catalytic amount of
dimethylformamide (DMF), crushed ice, saturated aqueous sodium bicarbonate solution,
dichloromethane or chloroform, brine, anhydrous magnesium sulfate or sodium sulfate.

e Procedure:

o To a round-bottom flask, add the 4-hydroxyquinoline intermediate.
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5.2.

Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

Add a catalytic amount of DMF (a few drops).

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with
vigorous stirring.

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate
until the pH is between 7 and 8.

Extract the product with dichloromethane or chloroform (three times the volume of the
agueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude 4-chloroquinoline.

The product can be further purified by recrystallization or column chromatography.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of

synthesized 4-chloroquinoline derivatives against a cancer cell line.

o Materials: Cancer cell line (e.g., MCF-7), RPMI 1640 medium with 10% fetal bovine serum

and 5% penicillin:streptomycin, 96-well microtiter plates, synthesized 4-chloroquinoline
derivatives, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide).

e Procedure:
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5.3.

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours.

Prepare various concentrations of the synthesized compounds in the medium.

Treat the cells with the different concentrations of the compounds and a vehicle control
(DMSO). Include wells with untreated cells as a negative control.

Incubate the plate for 48-72 hours.
After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium containing MTT and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

Plot the percentage of cell viability against the compound concentration to determine the
ICso value.[12][19]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

LC-MS is a powerful technique for the identification and quantification of 4-chloroquinoline and

its derivatives.

 Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g.,
Orbitrap).

e General LC Method:

o Column: A reverse-phase column such as a C18 column is typically used.

o Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).
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o Flow Rate: Dependent on the column dimensions.

o Injection Volume: Typically 1-5 pL.

e General MS Method:

o lonization Mode: Electrospray ionization (ESI) in positive ion mode is common for these
compounds.

o Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS?) for fragmentation
analysis.

o Mass Analyzer: High-resolution mass analyzers like Orbitrap or TOF are used for accurate
mass measurements.

» Data Analysis: The acquired data can be processed using specialized software to identify
compounds based on their accurate mass, retention time, and fragmentation patterns. This
can be compared against spectral libraries for confirmation.[20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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